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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B15565669

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide composed of 3-
D-galactose and a/p-D-glucose linked via a (1 — 4) glycosidic bond. The acetylation of all eight
hydroxyl groups significantly alters its physical and chemical properties, making it a key
intermediate in the synthesis of various biologically active compounds and a valuable model for
studying carbohydrate structures. Nuclear Magnetic Resonance (NMR) spectroscopy is an
indispensable tool for the unambiguous structural elucidation and characterization of lactose
octaacetate. This application note provides a detailed protocol and comprehensive 1H and
13C NMR data for the characterization of the a and [3 anomers of lactose octaacetate.

Data Presentation

The 1H and 13C NMR spectra of lactose octaacetate were acquired in deuterated chloroform
(CDCI3). The presence of two anomeric forms, a and [3, at the glucose unit results in two
distinct sets of signals. The chemical shifts () are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

Table 1: 1H NMR Chemical Shift Assignments and Coupling Constants for Lactose
Octaacetate Anomers in CDCI3.[1]
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Proton a-Anomer B-Anomer
Glucosyl Unit (1) o (ppm) Multiplicity
H-1' 6.25 d

H-2' 5.00 dd

H-3' 5.45 dd

H-4' 3.61 dd

H-5' 3.99 m

H-6a' 4.20-4.12 m

H-6b’ 4.20-4.12 m
Galactosyl Unit (I1) o (ppm) Multiplicity
H-1" 4.56 d

H-2" 5.26 dd

H-3" 5.04 dd

H-4" 5.40 dd

H-5" 3.85 m

H-6a" 4.20-4.12 m

H-6b" 4.20-4.12 m

Acetyl Protons 2.22-1.96 m

Table 2: 13C NMR Chemical Shift Assignments for Lactose Octaacetate Anomers in CDCI3.[1]

[2]
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Carbon o-Anomer o (ppm) B-Anomer & (ppm)
Glucosyl Unit (1)

c-1 89.2 91.53

C-2' 70.5 72.63

C-3 69.5 70.96

c-4 82.1 75.67

C-5' 69.6 73.50

C-6' 62.1 61.74
Galactosyl Unit (11)

c-1" 101.9 100.95

c-2" 68.7 69.01

c-3" 70.8 70.75

c-4" 66.8 66.60

C-5" 71.5 70.52

C-6" 61.8 60.84

Acetyl Carbons (C=0) 168.82-170.33 168.82-170.33
Acetyl Carbons (CH3) 20.49-20.94 20.49-20.94

Experimental Protocols

A detailed methodology for the NMR characterization of lactose octaacetate is provided

below.

1. Sample Preparation

» Weigh approximately 20 mg of lactose octaacetate into a clean, dry NMR tube.[3]
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Add approximately 0.6 mL of deuterated chloroform (CDCI3) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.[3]

Securely cap the NMR tube and vortex or sonicate the sample until the lactose octaacetate
is completely dissolved.

Ensure the solution is clear and free of any particulate matter before placing it in the NMR
spectrometer.

. NMR Data Acquisition

Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 500 MHz or
equivalent) is recommended for optimal signal dispersion.[3]

1H NMR Acquisition:
o Tune and shim the probe for the CDCI3 sample.
o Acquire a standard one-dimensional 1H NMR spectrum.

o Typical parameters:

Pulse Program: zg30

Number of Scans: 16-32

Relaxation Delay (d1): 1.0 s

Acquisition Time (aq): ~3-4 s

Spectral Width (sw): ~12-15 ppm
13C NMR Acquisition:

o Switch the probe to the 13C nucleus.
o Tune and shim the probe.

o Acquire a one-dimensional 13C NMR spectrum with proton decoupling.
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o Typical parameters:

Pulse Program: zgpg30

Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay (d1): 2.0 s

Acquisition Time (aq): ~1-2 s

Spectral Width (sw): ~200-220 ppm

3. Data Processing and Analysis

o Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase correct the resulting spectra.

» Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for 1H NMR and the
CDCI3 solvent peak to 77.16 ppm for 13C NMR.

 Integrate the signals in the 1H NMR spectrum to determine the relative proton ratios.

e Analyze the multiplicities and coupling constants (J-values) in the 1H NMR spectrum to aid in

structural assignment.

» Assign the signals in both the 1H and 13C NMR spectra to the corresponding nuclei in the
lactose octaacetate molecule based on chemical shifts, coupling patterns, and comparison
with literature data.

Visualization

The following diagram illustrates the general workflow for the NMR characterization of lactose

octaacetate.
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NMR Characterization Workflow

Conclusion

This application note provides a comprehensive guide to the 1H and 13C NMR characterization
of lactose octaacetate. The detailed data tables and experimental protocols will be a valuable
resource for researchers, scientists, and drug development professionals working with this
important carbohydrate derivative. The provided workflow diagram offers a clear and concise
overview of the entire process, from sample preparation to final structural assignment.
Adherence to these protocols will ensure the acquisition of high-quality, reproducible NMR data
for the accurate characterization of lactose octaacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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